An In-depth Technical Guide to 4-Methoxy-7-methyl-2H-chromen-2-one
An In-depth Technical Guide to 4-Methoxy-7-methyl-2H-chromen-2-one
Executive Summary
This technical guide provides a comprehensive overview of 4-Methoxy-7-methyl-2H-chromen-2-one, a key member of the coumarin family of heterocyclic compounds. Coumarins are widely recognized for their significant biological activities and applications in medicinal chemistry.[1][2] This document details the fundamental physicochemical properties, established synthetic methodologies, and thorough analytical characterization of the title compound. Furthermore, it explores the potential biological relevance based on the well-documented activities of structurally related coumarin derivatives. The guide is designed for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols.
Chemical Identity and Physicochemical Properties
4-Methoxy-7-methyl-2H-chromen-2-one, also known as 4-methoxy-7-methylcoumarin, belongs to the benzopyrone class. Its structure features a benzene ring fused to an α-pyrone ring, with a methoxy group at the C4 position and a methyl group at the C7 position. This substitution pattern significantly influences its chemical reactivity and biological profile.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
| IUPAC Name | 4-Methoxy-7-methyl-2H-chromen-2-one | - |
| Molecular Formula | C₁₁H₁₀O₃ | [3] |
| Molecular Weight | 190.20 g/mol | [3] |
| CAS Number | 52938-16-0 | - |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 170–172 °C | [3] |
Note: Some properties are inferred from closely related analogs or typical characteristics of this compound class.
Synthesis and Mechanistic Insights
The most direct and widely adopted method for synthesizing 4-methyl substituted coumarins is the Pechmann condensation .[4][5] This acid-catalyzed reaction provides an efficient route to the coumarin core by reacting a phenol with a β-ketoester.[6]
The Pechmann Condensation: A Reliable Synthetic Strategy
Causality Behind the Method: The Pechmann condensation is favored for its operational simplicity and the ready availability of starting materials. The reaction proceeds through an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular cyclization (Michael addition) and subsequent dehydration to form the stable aromatic pyrone ring. The use of a strong acid catalyst is critical as it protonates the carbonyl oxygen of the ketoester, rendering it more electrophilic and susceptible to nucleophilic attack by the phenol.
Reactants:
-
Phenol: 3-Methoxyphenol (for the 7-methoxy derivative, followed by methylation of the 4-hydroxy group, or directly using a specialized precursor). A more direct route involves 3-methylphenol.
-
β-Ketoester: Ethyl acetoacetate is the standard reagent for introducing the 4-methyl group.
-
Catalyst: Strong protic acids like sulfuric acid or solid acid catalysts like Amberlyst-15 are commonly employed.[6]
The general workflow for this synthesis is outlined below.
Caption: General workflow for coumarin synthesis via Pechmann Condensation.
Spectroscopic and Analytical Characterization
A self-validating protocol requires rigorous characterization of the synthesized product to confirm its identity and purity. The following data represent the expected analytical profile for 4-Methoxy-7-methyl-2H-chromen-2-one.
Table 2: Expected Spectroscopic Data
| Technique | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), ~5.8 (s, 1H, C3-H), ~4.1 (s, 3H, OCH₃), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~162 (C=O), ~160 (C4), ~155 (C7), ~152 (C8a), ~125 (C5), ~115 (C6), ~112 (C4a), ~101 (C8), ~95 (C3), ~57 (OCH₃), ~18 (CH₃) |
| FT-IR (KBr, cm⁻¹) | ν: ~3050 (Ar C-H str.), ~2920 (Alkyl C-H str.), ~1700-1720 (Lactone C=O str.), ~1610, 1570 (C=C str.), ~1260 (C-O-C str.) |
| Mass Spec. (EI) | m/z (%): 190 [M]⁺, 162, 134 |
Note: NMR chemical shifts are predicted and may vary slightly based on solvent and experimental conditions. IR frequencies are characteristic ranges.[3]
Biological and Pharmacological Potential
While specific studies on 4-Methoxy-7-methyl-2H-chromen-2-one are limited, the broader coumarin class exhibits a vast range of biological activities.[1][7] The presence of methoxy and methyl groups can significantly modulate this activity.
-
Antimicrobial and Antifungal Activity: Many coumarin derivatives demonstrate potent antibacterial and antifungal properties.[8][9] The lipophilicity imparted by the methyl and methoxy groups may enhance cell membrane penetration, contributing to this effect.
-
Antioxidant Properties: The coumarin scaffold can act as a scavenger of reactive oxygen species. Methoxy-substituted coumarins, in particular, have shown significant antioxidant potential in various assays.[10]
-
Anticancer and Anti-inflammatory Activity: Coumarins have been investigated for their antitumor and anti-inflammatory effects.[2] These activities are often linked to their ability to interact with various enzymes and signaling pathways.
The potential mechanism of action for many coumarins involves the inhibition of key cellular enzymes or interference with signaling cascades. A hypothetical interaction is depicted below.
Caption: Hypothetical inhibition of a cellular target by a coumarin derivative.
Experimental Protocols
The following protocols provide a framework for the synthesis and analysis of 4-Methoxy-7-methyl-2H-chromen-2-one.
Protocol: Synthesis via Pechmann Condensation
Objective: To synthesize 4,7-dimethylcoumarin as a precursor or analog, illustrating the core reaction.
Materials:
-
m-Cresol (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)[6]
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.5 mL per 10 mmol of phenol)
-
Ethanol (for recrystallization)
-
Ice-cold water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, Buchner funnel.
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and attach a reflux condenser.
-
Reagent Addition: Carefully add m-cresol to the flask. Begin stirring and slowly add ethyl acetoacetate.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and dropwise, add the concentrated sulfuric acid to the stirring mixture. An exothermic reaction may occur.
-
Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath at 110°C for the required time (typically 30-60 minutes), monitoring by TLC.[6]
-
Workup: Allow the mixture to cool to room temperature. Slowly pour the viscous reaction mixture into a beaker containing ice-cold water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any residual acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure crystals.
-
Validation: Dry the purified product and determine its melting point. Confirm its structure using FT-IR, NMR, and MS analysis as described in Section 4.0.
Protocol: Sample Preparation for Spectroscopic Analysis
Objective: To prepare the synthesized compound for structural verification.
A. NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified, dry product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Cap the tube and gently invert to ensure complete dissolution.
-
Place the NMR tube in the spectrometer and acquire ¹H and ¹³C spectra.
B. FT-IR Spectroscopy:
-
Grind a small amount (1-2 mg) of the dry product with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Place the KBr pellet in the spectrometer's sample holder and acquire the IR spectrum.
Conclusion and Future Directions
4-Methoxy-7-methyl-2H-chromen-2-one is a valuable heterocyclic compound whose properties are representative of the broader, pharmacologically significant coumarin family. The Pechmann condensation remains a robust and efficient method for its synthesis. While its specific biological profile requires more targeted investigation, its structural motifs suggest strong potential as an antimicrobial, antioxidant, and anti-inflammatory agent. Future research should focus on elucidating its specific mechanisms of action and evaluating its efficacy in relevant disease models to unlock its full therapeutic potential.
References
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]
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PubChem. (n.d.). 4-(hydroxymethyl)-7-methoxy-2H-chromen-2-one. Retrieved from [Link]
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ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Retrieved from [Link]
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PubChem. (n.d.). 6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one. Retrieved from [Link]
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International Journal of Pharmacy and Technology. (n.d.). Synthesis of 4-{[(4̍-methyl-coumarin-7̍-yl)amino]methyl}. Retrieved from [Link]
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SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]
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PMC. (n.d.). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. Retrieved from [Link]
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Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Retrieved from [Link]
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BPI Books. (2024). Novel Mechanosynthesis for the 4-methyl-2H-chromen-2-one Molecules Via the Pechmann Condensation. Retrieved from [Link]
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ResearchGate. (2024). A REVIEW ON BIOLOGICAL ACTIVITIES OF COUMARIN DERIVATIVE. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy-chromen-2-one and comparison with standard drug. Retrieved from [Link]
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Frontiers. (n.d.). Syntheses, reactivity, and biological applications of coumarins. Retrieved from [Link]
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MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer. Retrieved from [Link]
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ResearchGate. (2024). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Retrieved from [Link]
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ijrti.org. (n.d.). COUMARIN DERIVATIVES HAVING DIFFERENT BIOLOGICAL ACTIVITIES. Retrieved from [Link]
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MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Retrieved from [Link]
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Sathyabama Institute of Science and Technology. (n.d.). SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. Retrieved from [Link]
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